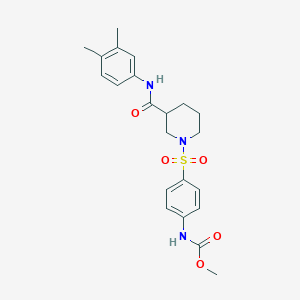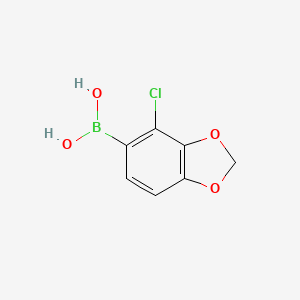
3-methyl-N-(5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N-(5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide is an organic compound with interesting structural features and potential applications in various fields such as medicinal chemistry and pharmaceuticals. It consists of an isoxazole ring, an oxadiazole moiety, and a phenylthioethyl group, making it a subject of interest in synthetic and applied chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide typically involves multi-step organic reactions:
Step 1: Formation of the isoxazole ring - This can be achieved through cyclization of a 1,3-diketone or α,β-unsaturated nitrile in the presence of hydroxylamine.
Step 2: Synthesis of the 1,3,4-oxadiazole moiety - This involves the reaction of hydrazine derivatives with carboxylic acid derivatives, typically under acidic or basic conditions.
Step 3: Introduction of the phenylthioethyl group - This step usually involves nucleophilic substitution reactions using thiols and alkyl halides or related derivatives.
Step 4: Coupling of the intermediates - The final compound is obtained by coupling the above intermediates under suitable reaction conditions, often involving amide bond formation through the use of coupling agents like EDCI or DCC.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, scaling up to industrial production would require optimization of these steps to ensure high yield, purity, and cost-effectiveness. This often involves continuous flow reactions, use of robust catalysts, and precise control of reaction conditions to minimize by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation, especially at the sulfur and methyl groups, under oxidative conditions.
Reduction: Reduction of the oxadiazole or isoxazole rings can be achieved using reducing agents like lithium aluminium hydride.
Substitution: The phenylthioethyl group allows for electrophilic and nucleophilic substitution reactions, facilitating further functionalization.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, hydrogen peroxide.
Reduction Reagents: Lithium aluminium hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, thiols, amines under appropriate conditions.
Major Products
Oxidation Products: Sulfoxides and sulfones, oxidized methyl derivatives.
Reduction Products: Reduced oxadiazole and isoxazole derivatives.
Substitution Products: Various functionalized derivatives with new substituents replacing hydrogen atoms on the phenyl or thioethyl groups.
Aplicaciones Científicas De Investigación
3-methyl-N-(5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide finds numerous applications across different scientific fields:
Chemistry: Used as a precursor in the synthesis of complex molecules and as a building block in organic synthesis.
Biology: Employed in biochemical assays to study enzyme inhibition and protein interactions due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the manufacture of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism by which this compound exerts its effects is primarily through interactions with molecular targets such as enzymes and receptors. It can inhibit or activate specific pathways by binding to active sites or modulating protein functions. For example, its interaction with enzymes involved in oxidative stress or inflammatory pathways can lead to therapeutic effects. The exact mechanism involves complex biochemical interactions and is the subject of ongoing research.
Comparación Con Compuestos Similares
Comparison
Compared to other similar compounds, 3-methyl-N-(5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide has unique structural elements that confer specific properties. Its combination of an isoxazole ring and oxadiazole moiety is relatively rare and offers unique reactivity and biological activity.
Similar Compounds
3-methyl-N-(5-(2-(phenylthio)ethyl)-1,3,4-thiadiazol-2-yl)isoxazole-5-carboxamide: Similar structure with a thiadiazole instead of an oxadiazole.
3-methyl-N-(5-(2-(phenylthio)ethyl)-1,2,4-oxadiazol-2-yl)isoxazole-5-carboxamide: Variation in the oxadiazole ring position.
3-methyl-N-(5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-yl)pyrazole-5-carboxamide: Replacement of the isoxazole ring with a pyrazole ring for different chemical and biological properties.
This compound stands out for its specific combination of functional groups, making it a valuable target for synthetic and applied research.
Propiedades
IUPAC Name |
3-methyl-N-[5-(2-phenylsulfanylethyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c1-10-9-12(22-19-10)14(20)16-15-18-17-13(21-15)7-8-23-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLOYHPSCBZFAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=NN=C(O2)CCSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2865926.png)

![[3-(3,3,3-trifluoropropyl)bicyclo[1.1.1]pentan-1-yl]hydrazine hydrochloride](/img/structure/B2865929.png)


![2-[3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2865933.png)
![2-(2,5-dioxo-4-phenyl-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl)-N-isopropylacetamide](/img/structure/B2865934.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide](/img/structure/B2865936.png)
![2-[(E)-2-{4-[(4-fluorophenyl)methoxy]phenyl}ethenyl]-5-nitrobenzonitrile](/img/structure/B2865938.png)

![2,4-dimethyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B2865940.png)
